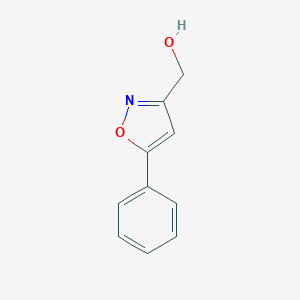

(5-Phenylisoxazol-3-yl)methanol

描述

Significance of the Isoxazole (B147169) Heterocycle in Chemical and Biological Research

The isoxazole ring is a cornerstone in heterocyclic chemistry, with its presence in a multitude of synthetic and naturally occurring compounds. Its importance stems from its versatile chemical reactivity and its ability to serve as a key pharmacophore in drug discovery.

Historical Context and Evolution of Isoxazole Chemistry

The exploration of isoxazole chemistry dates back to the early 20th century, with Claisen's synthesis of the parent isoxazole in 1903 marking a significant milestone. nih.gov Since then, the field has evolved considerably, with the development of numerous synthetic methodologies for constructing and functionalizing the isoxazole ring. nih.gov A widely utilized and extensively researched method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This reaction offers a versatile and efficient route to a wide array of substituted isoxazoles. nih.gov The continuous development of novel synthetic strategies, including metal-free and microwave-assisted approaches, has further expanded the accessibility and diversity of isoxazole-based compounds. rsc.orgresearchgate.net

Role of the Isoxazole Scaffold in Medicinal Chemistry and Drug Discovery

The isoxazole ring is a prominent feature in a variety of commercially available drugs, highlighting its significance in medicinal chemistry. nih.govnih.gov Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. nih.govnih.govnih.gov This wide range of activities has made the isoxazole scaffold a subject of intense investigation for the development of new therapeutic agents. rsc.orgcapes.gov.br

The isoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgrsc.org This concept refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the design of novel drugs. rsc.org The ability of the isoxazole ring to engage in various non-covalent interactions, such as hydrogen bonding, with biological macromolecules contributes to its privileged status. researchgate.netchemicalbook.com The benzisoxazole scaffold, a related structure, is also recognized for its privileged nature in drug discovery. rsc.org

The isoxazole ring is an electron-rich aromatic system due to the presence of the oxygen and nitrogen heteroatoms. nih.govchemicalbook.com The arrangement of these heteroatoms creates a unique electronic distribution within the ring, influencing its reactivity. The N-O bond in the isoxazole ring is relatively weak and can undergo cleavage under certain conditions, such as UV irradiation, leading to ring-opening reactions. wikipedia.orgacs.org This reactivity can be exploited for further chemical transformations. Isoxazole undergoes various reactions typical of aromatic systems, including electrophilic and nucleophilic substitutions. chemicalbook.com

Structural Features and Specific Context of the (5-Phenylisoxazol-3-yl)methanol Moiety

Influence of Phenyl Substitution at Position 5

The substitution of a phenyl group at the 5-position of the isoxazole ring significantly influences the molecule's electronic and steric properties. The phenyl ring, being an aromatic system, can engage in electronic interactions with the isoxazole core. Research on the photochemistry of phenyl-substituted isoxazoles has shown that they can undergo phototransposition. researchgate.net For instance, 5-phenylisoxazole (B86612) has been observed to rearrange to 5-phenyloxazole (B45858) upon UV irradiation. researchgate.net This transformation is believed to proceed through an azirine intermediate, highlighting the influence of the phenyl substituent on the photochemical reactivity of the isoxazole ring. researchgate.net

Furthermore, the phenyl group at position 5 plays a crucial role in directing the synthesis of various isoxazole derivatives. The synthesis of 3,5-disubstituted isoxazoles is a well-established area of research, with numerous methods available for their preparation. nih.govorganic-chemistry.org The presence of the phenyl group can affect the regioselectivity of these synthetic reactions.

Scope and Research Significance of this compound Studies

The research significance of this compound lies primarily in its utility as a versatile building block for the synthesis of more complex molecules with potential biological activities. The isoxazole nucleus is a recognized pharmacophore, and many isoxazole derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govnih.govsphinxsai.comijpca.org

The hydroxymethyl group at the 3-position of this compound provides a reactive handle for further chemical modifications. This allows for the introduction of various other functional groups or the extension of the molecular framework, leading to the creation of diverse chemical libraries for drug discovery screening. mdpi.com For example, the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and its derivatives has been investigated for their potential biological applications. biolmolchem.com

Studies on the crystal structure of this compound have provided valuable insights into its three-dimensional conformation and intermolecular interactions. In the solid state, the molecule exhibits a specific dihedral angle between the phenyl and isoxazole rings. nih.gov The molecules are linked by intermolecular hydrogen bonds, forming a stable crystalline lattice. nih.gov This structural information is crucial for understanding its physical properties and for designing new molecules with desired spatial arrangements.

Detailed Research Findings

Detailed studies on this compound have elucidated its synthesis and structural characteristics. One reported synthesis involves the reaction of benzaldoxime (B1666162) with N-chlorosuccinimide to generate an in-situ nitrile oxide, which then undergoes a [3+2] cycloaddition with propargyl alcohol. nih.gov The reaction proceeds in the presence of copper(II) sulfate (B86663) and L-ascorbic acid, followed by the addition of potassium carbonate, to yield the target compound as a pale yellow solid. nih.gov

Crystallographic analysis of this compound reveals a monoclinic crystal system. nih.gov The dihedral angle between the mean planes of the phenyl and isoxazole rings has been determined to be 25.82 (3)°. nih.gov The crystal packing is characterized by intermolecular O—H···O hydrogen bonds, which link the molecules into ribbons along the c-axis. nih.gov These ribbons are further stabilized by weaker C—H···O and C—H···N interactions, creating a robust three-dimensional network. nih.gov

Data Tables

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₀H₉NO₂ |

| Formula Weight | 175.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 41.03 (4) |

| b (Å) | 5.694 (5) |

| c (Å) | 7.348 (7) |

| β (°) | 98.51 (2) |

| Volume (ų) | 1698 (3) |

| Z | 8 |

| Source: nih.gov |

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| O1—N1 | 1.412 (3) |

| O1—C9 | 1.343 (4) |

| N1—C7 | 1.310 (4) |

| C7—C8 | 1.416 (4) |

| C8—C9 | 1.385 (4) |

| Source: nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAFLGGUEBMWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363215 | |

| Record name | (5-Phenylisoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-37-0 | |

| Record name | (5-Phenylisoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-phenyl-1,2-oxazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenylisoxazol 3 Yl Methanol and Its Precursors

Reduction of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives

A key method for synthesizing (5-Phenylisoxazol-3-yl)methanol is the reduction of 5-phenylisoxazole-3-carboxylic acid and its ester derivatives.

The reduction of esters like ethyl 5-phenylisoxazole-3-carboxylate is a common and effective route.

Reduction of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives

Hydride-Based Reductions (e.g., Lithium Aluminium Hydride)

Lithium aluminium hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. byjus.commasterorganicchemistry.com The reaction is typically conducted in anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com LiAlH₄ effectively reduces the ester functionality of compounds like ethyl 5-phenylisoxazole-3-carboxylate to the corresponding alcohol, this compound. byjus.commasterorganicchemistry.com The high reactivity of LiAlH₄ necessitates careful handling and anhydrous conditions to prevent reactions with protic substances like water or alcohols. byjus.com

Reaction Conditions for Hydride-Based Reductions

| Reducing Agent | Solvent | Temperature | Workup |

|---|

Other Reducing Agents (e.g., Sodium Borohydride (B1222165) for aryl-substituted isoxazole (B147169) esters)

While sodium borohydride (NaBH₄) is generally considered a milder reducing agent that chemoselectively reduces aldehydes and ketones, it can be used for the reduction of certain esters under specific conditions. masterorganicchemistry.com For aryl-substituted esters, the use of NaBH₄ in a protic solvent like methanol (B129727), sometimes with elevated temperatures or the addition of activating agents like lithium chloride, can facilitate the reduction to the corresponding alcohol. beilstein-journals.orgresearchgate.netnih.gov This method can offer a milder alternative to LiAlH₄, potentially avoiding the reduction of other sensitive functional groups. researchgate.net

Comparative Reactivity of Reducing Agents

| Reducing Agent | Substrates Reduced | Typical Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones, some Esters (under specific conditions) masterorganicchemistry.comresearchgate.net | Protic solvents (e.g., Methanol, Ethanol) beilstein-journals.org |

The direct reduction of 5-phenylisoxazole-3-carboxylic acid to this compound can be efficiently achieved using borane-tetrahydrofuran (B86392) complex (BH₃-THF). msanet.comchemicalbook.com Borane (B79455) reagents are particularly effective for the reduction of carboxylic acids, often showing selectivity in the presence of other reducible functional groups like esters. commonorganicchemistry.com The reaction is typically carried out in THF, and the borane complex selectively reduces the carboxylic acid to the primary alcohol. msanet.comcommonorganicchemistry.com

General Methodologies for the Construction of the 5-Phenylisoxazole (B86612) Ring System

The formation of the 5-phenylisoxazole ring is a fundamental aspect of synthesizing derivatives like this compound. A common and versatile method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

One established route involves the in-situ generation of benzonitrile (B105546) oxide from benzaldoxime (B1666162). nih.govbiolmolchem.com The benzaldoxime is treated with a halogenating agent, such as N-chlorosuccinimide (NCS), to form the corresponding hydroximoyl halide. nih.gov Subsequent treatment with a base generates the benzonitrile oxide, which then readily undergoes a cycloaddition reaction with a suitable alkyne. For the synthesis of this compound, propargyl alcohol serves as the alkyne component. nih.govbiolmolchem.com This reaction directly installs the hydroxymethyl group at the 3-position of the newly formed 5-phenylisoxazole ring. nih.gov

Another approach involves the reaction of 1,3-diketones with hydroxylamine (B1172632) hydrochloride in a suitable solvent like dimethyl sulfoxide (B87167) to yield 1,2-isoxazoles. nanobioletters.com

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a cornerstone in heterocyclic chemistry, providing a direct and efficient route to five-membered rings like isoxazoles. wikipedia.orgnih.gov This reaction involves the concert or stepwise union of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, which is typically an alkyne or an alkene. wikipedia.org

Nitrile Oxide Cycloadditions

The cycloaddition of nitrile oxides with alkynes is a widely employed method for the synthesis of isoxazoles. wikipedia.orgresearchgate.net Nitrile oxides are reactive intermediates that can be generated in situ from various precursors to avoid their rapid dimerization into furoxans. tandfonline.comchem-station.com

A common and practical approach to generate nitrile oxides involves the oxidation of aldoximes. mdpi.com Various oxidizing agents can be used, with Chloramine-T and N-Chlorosuccinimide (NCS) being frequently employed. tandfonline.comacs.org

For instance, benzaldoxime can be treated with N-chlorosuccinimide in a suitable solvent like N,N-dimethylformamide (DMF) to generate the corresponding hydroximoyl chloride. nih.govresearchgate.net This intermediate, in the presence of a base, eliminates hydrogen chloride to form the benzonitrile oxide in situ. tandfonline.com This reactive dipole is then immediately trapped by a dipolarophile present in the reaction mixture. One study describes a one-pot synthesis where benzaldoxime is first reacted with NCS, followed by the addition of propargyl alcohol to yield (3-phenylisoxazol-5-yl)methanol. nih.gov

Similarly, Chloramine-T, often in the presence of a copper(I) catalyst, can facilitate the conversion of an aldehyde to the corresponding aldoxime and its subsequent transformation to a nitrile oxide. acs.org This one-pot procedure allows for the direct synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes. acs.orgacs.org Other reagents, such as tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ from t-BuOCl and NaI, have also proven effective for the generation of nitrile oxides from oximes under mild conditions. organic-chemistry.orgnih.gov A greener approach utilizing NaCl/Oxone for the oxidation of aldoximes has also been reported, offering a broad substrate scope and avoiding organic byproducts. nih.govacs.org

The choice of reagent and reaction conditions can influence the efficiency and yield of the nitrile oxide generation and subsequent cycloaddition. For example, ultrasound irradiation has been shown to significantly enhance the yields of (3-phenylisoxazol-5-yl)methanol derivatives in a one-pot synthesis. eurekaselect.comresearchgate.net

Once the nitrile oxide is generated in situ, it readily reacts with a dipolarophile. To synthesize the isoxazole ring of this compound, an alkyne is the required reaction partner. wikipedia.org Specifically, the reaction of benzonitrile oxide with propargyl alcohol leads to the formation of (3-phenylisoxazol-5-yl)methanol. nih.gov The reaction with alkenes, on the other hand, would produce isoxazolines. mdpi.com

The reaction between the nitrile oxide and the alkyne is a [3+2] cycloaddition, forming the five-membered isoxazole ring. acs.org This reaction is generally highly regioselective, a crucial aspect that will be discussed in the following section. The versatility of this method allows for the synthesis of a wide array of isoxazole derivatives by varying the substituents on both the nitrile oxide and the alkyne. rsc.orgnih.gov For example, using different substituted benzaldehydes as precursors for the nitrile oxide or different alkynyl alcohols can lead to a diverse library of isoxazole-containing molecules.

Regioselectivity and Stereochemical Considerations in Cycloadditions

The 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes can theoretically lead to two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazoles. However, these reactions often exhibit a high degree of regioselectivity. acs.org

In the case of the synthesis of this compound from benzonitrile oxide and propargyl alcohol, the reaction almost exclusively yields the 3,5-disubstituted product. This observed regioselectivity can be explained by frontier molecular orbital (FMO) theory. mdpi.com The interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile (the alkyne) and the lowest unoccupied molecular orbital (LUMO) of the 1,3-dipole (the nitrile oxide) is typically dominant. mdpi.com This electronic preference, along with steric factors, generally favors the formation of the 3,5-disubstituted isomer. nih.gov

While the cycloaddition with alkynes to form aromatic isoxazoles does not involve the creation of new stereocenters on the heterocyclic ring, stereochemistry becomes a critical consideration when alkenes are used as dipolarophiles, leading to isoxazolines with one or more chiral centers. mdpi.comacs.org In such cases, the stereochemistry of the starting alkene is transferred to the product in a stereospecific manner. wikipedia.org Furthermore, the facial selectivity of the cycloaddition to a chiral alkene can be influenced by steric and electronic factors, sometimes allowing for a high degree of diastereoselectivity. chem-station.comacs.org

It is noteworthy that while the thermal cycloaddition typically yields the 3,5-disubstituted isoxazole, the use of certain catalysts, such as ruthenium, can reverse this regioselectivity, providing access to the 4-heterosubstituted isoxazoles. acs.orgacs.org This highlights the tunability of the reaction outcome based on the chosen synthetic methodology.

Transition Metal-Catalyzed Synthetic Approaches

Beyond the classic 1,3-dipolar cycloadditions, transition metal-catalyzed reactions have gained prominence for the synthesis of isoxazoles, offering mild reaction conditions and often complementary reactivity. rsc.orgrsc.org

Copper-Catalyzed Cycloadditions and Cycloisomerizations

Copper catalysts have proven particularly effective in the synthesis of 3,5-disubstituted isoxazoles. acs.orgnih.gov These methods can proceed through different mechanistic pathways, including the catalysis of the 1,3-dipolar cycloaddition and intramolecular cyclization processes. nih.govthieme-connect.com

One of the key applications of copper catalysis is in the one-pot synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal acetylenes. acs.orgacs.orgorganic-chemistry.org In this approach, a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) or from the comproportionation of Cu(II) and copper metal, facilitates the cycloaddition of the in situ generated nitrile oxide with the terminal alkyne. acs.orgacs.org This copper-catalyzed "click" type reaction is highly regioselective, affording exclusively the 3,5-disubstituted isoxazole. acs.org The reaction is robust, tolerates a wide range of functional groups, and can often be performed in aqueous solvent mixtures. acs.orgacs.org

Another significant copper-catalyzed approach involves the intramolecular oxidative C–O bond formation of enone oximes. rsc.orgrsc.org This method provides a direct route to 3,5-disubstituted isoxazoles using a catalytic amount of a simple copper salt, such as copper(II) acetate (B1210297), and molecular oxygen as a green oxidant. rsc.orgrsc.org This process complements the traditional cycloaddition strategies.

Furthermore, copper-catalyzed cascade cyclization-migration processes of O-arylmethyl alkynyl oxime ethers have been developed for the regioselective synthesis of 3,4,5-trisubstituted isoxazoles. acs.org While not directly applicable to the synthesis of this compound, these methods highlight the versatility of copper catalysis in constructing diverse isoxazole scaffolds. Copper-catalyzed [4+2]-cycloadditions of isoxazoles with 2-alkynylbenzaldehydes have also been explored, demonstrating the ability of copper to modulate the reactivity of the isoxazole ring itself. acs.org

The table below summarizes the key findings of selected copper-catalyzed synthetic methods for isoxazoles.

| Catalyst System | Starting Materials | Product Type | Key Features |

| Cu(I) (from CuSO₄/Na-Ascorbate or Cu/CuSO₄) | Aldehyde, Hydroxylamine, Terminal Alkyne | 3,5-Disubstituted Isoxazole | One-pot, high regioselectivity, wide functional group tolerance, aqueous media compatible. acs.orgacs.org |

| Cu(OAc)₂ | Enone Oxime | 3,5-Disubstituted Isoxazole | Intramolecular oxidative C-O bond formation, uses O₂ as a green oxidant. rsc.orgrsc.org |

| Cu(OTf)₂ | O-Arylmethyl Alkynyl Oxime Ether | 4-Arylmethylisoxazole | Cascade cyclization-migration process. acs.org |

Palladium-Catalyzed Reactions in Isoxazole Synthesis

Palladium catalysis has become a powerful tool in organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. In the realm of isoxazole synthesis, palladium-catalyzed reactions have been instrumental in forging key carbon-carbon and carbon-heteroatom bonds.

A notable application is the synthesis of 3,4,5-trisubstituted isoxazoles through a palladium-catalyzed cascade cyclization–alkenylation of 2-alkyn-1-one O-methyl oximes. acs.org This method allows for the introduction of a variety of substituents onto the isoxazole core. Researchers have found that the addition of tetra-n-butylammonium bromide (n-Bu4NBr) can significantly enhance the yield of the desired 4-alkenyl-3,4,5-trisubstituted isoxazoles. acs.org This protocol demonstrates good functional group tolerance, accommodating esters, amides, aldehydes, ethers, nitriles, and ketones. acs.org Furthermore, a polycyclic naphtho[1,2-c]isoxazole has been successfully synthesized via a palladium-catalyzed cyclization–alkenylation–Heck cascade. acs.org

Another innovative approach involves a sequentially palladium-catalyzed four-component synthesis to produce novel biaryl-substituted isoxazoles. mdpi.com This one-pot method efficiently combines a Sonogashira coupling, a cyclocondensation, and a Suzuki coupling without the need for additional catalyst loading. mdpi.com The process starts with the Sonogashira coupling of an aroyl chloride with a p-bromophenyl acetylene, followed by a rapid microwave-assisted cyclocondensation with hydroxylamine to form the isoxazole ring. mdpi.com The final biaryl substitution is achieved through a Suzuki coupling with various boronic acids. mdpi.com

Furthermore, palladium(II)-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes provides a pathway to 1,2-benzisoxazoles. rsc.orgrsc.org This method proceeds via C-H bond activation ortho to the phenol-derived O-N bond, enabling the simultaneous construction of C-C and C=N bonds while keeping the O-N bond of the precursor intact. rsc.orgrsc.org This strategy has been successfully applied to the synthesis of key intermediates for active pharmaceutical ingredients like risperidone. rsc.orgrsc.org

The versatility of palladium catalysis is also evident in the elaboration of 4-iodoisoxazoles, which are readily prepared through the ICl-induced cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov These iodo-substituted isoxazoles serve as valuable intermediates that can undergo various palladium-catalyzed cross-coupling reactions to yield highly substituted isoxazoles, including the anti-inflammatory drug valdecoxib. nih.gov

Green Chemistry Approaches to Isoxazole Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use of hazardous substances, have significantly influenced the synthesis of isoxazoles. eurekaselect.com These approaches prioritize the use of environmentally benign solvents, energy-efficient reaction conditions, and atom economy. abap.co.in

Solvent-Free or Water-Based Methodologies

Water, being non-toxic, inexpensive, and non-flammable, is an attractive medium for organic synthesis. nih.gov Several methods have been developed for the synthesis of isoxazoles in aqueous media. For instance, 5-arylisoxazole derivatives can be synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water without a catalyst, offering high yields and an easy work-up. nih.gov Another aqueous method involves the [3+2] cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides under mild basic conditions at room temperature to produce 3,4,5-trisubstituted isoxazoles. nih.gov

Solvent-free, or mechanochemical, approaches have also gained traction. rsc.org A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed using ball-milling conditions. This method employs a recyclable Cu/Al2O3 nanocomposite catalyst for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, yielding the desired products in moderate to excellent yields. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. abap.co.innih.govzenodo.orgnveo.org This technique has been widely applied to the synthesis of isoxazole derivatives.

For example, the synthesis of 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones has been achieved by reacting 1,3-propanediones with hydroxylamine hydrochloride in ethanol (B145695) under microwave irradiation. zenodo.org This method significantly accelerates the reaction. zenodo.org Similarly, novel isoxazole derivatives have been synthesized from chalcones under microwave irradiation, a process that enhances the reaction rate and selectivity. abap.co.innveo.org The synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines has also been accomplished through a one-pot tandem reaction in water under microwave irradiation, eliminating the need for any additional reagents or catalysts. nih.gov

The table below summarizes various microwave-assisted syntheses of isoxazole derivatives.

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| 1,3-Propanediones, Hydroxylamine hydrochloride | 3-[3-(2-Hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one | Ethanol, Microwave | 72 | zenodo.org |

| Chalcones, Hydroxylamine hydrochloride | Isoxazole derivatives | Ethanolic NaOH, Microwave | - | abap.co.in |

| Arylglyoxal, 1,3-Dimethylbarbituric acid, 5-Aminoisoxazole | Isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives | Water, Microwave | - | researchgate.net |

| Isoniazid (B1672263), Aromatic aldehyde | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | DMF, Microwave | - | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound irradiation, or sonochemistry, provides another energy-efficient and environmentally friendly approach to organic synthesis. preprints.orgelifesciences.org The application of ultrasound can enhance reaction rates, improve yields, and facilitate reactions under milder conditions. preprints.org

The synthesis of isoxazole derivatives has benefited significantly from sonochemical methods. For instance, 3,5-disubstituted isoxazoles have been synthesized from aldoximes and alkynes in the presence of an oxidizing agent under ultrasound irradiation. nih.gov This method offers high yields and short reaction times. nih.gov A one-pot, five-component reaction for the synthesis of 3,5-disubstituted isoxazole secondary sulfonamides has been developed using CaCl2/K2CO3 as a pre-catalyst in water under ultrasound irradiation, resulting in good to excellent yields. researchgate.net

Ultrasound has also been employed for the synthesis of isoxazolo[5,4-b]pyridines from aryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326) in acetic acid, which acts as both a solvent and a catalyst. researchgate.net This method has proven successful for a broad range of substrates. researchgate.net

The following table highlights examples of ultrasound-assisted isoxazole synthesis.

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| Aldoximes, Alkynes | 3,5-Disubstituted isoxazoles | - | High | nih.gov |

| Aldehydes, Hydroxylamine hydrochloride, Alkenes | Sulfonamides-isoxazolines hybrids | TCCA, Ultrasound | - | umontpellier.fr |

| Aryl glyoxal, 5-Aminoisoxazoles, Malononitrile | Isoxazolo[5,4‐b]pyridines | Acetic acid, Ultrasound | High | researchgate.net |

| Chalcone-substituted quinoxaline, Hydroxylamine hydrochloride | Isoxazole derivative | Ethanol, 50°C, Ultrasound | - | preprints.org |

Cyclization Reactions of Beta-Keto Esters with Hydroxylamine

A classical and widely used method for the synthesis of the isoxazole ring involves the cyclization of a β-dicarbonyl compound, such as a β-keto ester, with hydroxylamine. organic-chemistry.org This reaction provides a straightforward route to 3,5-disubstituted isoxazoles.

The initial step of this reaction is the formation of an oxime intermediate through the condensation of the ketone carbonyl group of the β-keto ester with hydroxylamine. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the isoxazole ring.

The synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been achieved through the condensation of hydroxylamine hydrochloride and ethyl acetoacetate (B1235776) with various substituted aromatic and heteroaromatic aldehydes. nih.gov This reaction can be catalyzed by an agro-waste extract, providing a greener alternative. nih.gov

Other Synthetic Transformations Leading to Phenylisoxazole Scaffolds

Beyond the aforementioned methods, a variety of other synthetic strategies have been developed to access the phenylisoxazole scaffold.

One such approach involves the 1,3-dipolar cycloaddition reaction. For example, the reaction of in situ generated nitrile oxides with alkynes is a common method for synthesizing 3,5-disubstituted isoxazoles. rsc.org This can be achieved under metal-free conditions, for instance, by reacting aldoximes with an oxidizing agent like Oxone in an aqueous medium. rsc.org

Another strategy involves the reaction of acetophenone (B1666503) with diethyl oxalate (B1200264) to form a methyl 2,4-dioxo-4-phenylbutanoate intermediate. rsc.org This intermediate can then be cyclized with hydroxylamine hydrochloride to yield methyl 5-phenylisoxazole-3-carboxylate. rsc.org

The synthesis of isoxazole scaffolds can also be achieved through multi-component reactions (MCRs). An MCR involving hydroxylamine hydrochloride, ethyl acetoacetate, and various aldehydes has been used to synthesize isoxazole derivatives. nih.gov

Furthermore, solid-phase synthesis techniques have been employed for the combinatorial diversification of isoxazole scaffolds, allowing for the rapid generation of libraries of related compounds. nih.gov

Claisen-type Condensation Routes

The Claisen condensation provides a classical yet effective approach to forming the isoxazole ring, which is the core of this compound. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction typically involves the condensation of a β-keto ester with hydroxylamine. youtube.com The mechanism involves the formation of an ester enolate which then acts as a nucleophile. masterorganicchemistry.comyoutube.com

A general representation of the Claisen isoxazole synthesis involves the reaction of an ester with a strong base to form a β-keto ester. masterorganicchemistry.com The precise pH during the reaction work-up can influence the final product, potentially yielding different isomers. youtube.com For the synthesis of this compound, a precursor like ethyl benzoylacetate could theoretically be condensed with a suitable reagent to form the phenylisoxazole core. Subsequent reduction of a carboxylate or ester group at the 3-position would then yield the target alcohol.

One specific method involves a one-pot synthesis where benzaldoxime is reacted with propargyl alcohol in the presence of N-chlorosuccinimide and a copper catalyst. nih.gov This reaction proceeds via a 1,3-dipolar cycloaddition of the in situ generated nitrile oxide from benzaldoxime with the alkyne (propargyl alcohol). nih.govnih.govrsc.org This method has been reported to produce (3-phenylisoxazol-5-yl)methanol with a good yield. nih.gov It is important to note the substitution pattern here results in the regioisomer (3-phenylisoxazol-5-yl)methanol, not the target compound of this article. However, the principle of 1,3-dipolar cycloaddition is a key strategy for isoxazole synthesis. nih.govrsc.orgresearchgate.net

Table 1: Representative Claisen-type Condensation for a Phenylisoxazole Derivative

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Benzaldoxime, Propargyl alcohol | N-chlorosuccinimide, CuSO4·5H2O, L-ascorbic acid, K2CO3 | N,N-dimethyl formamide | Room temperature to 308 K, 1 hour stirring | (3-Phenylisoxazol-5-yl)methanol | 61.7% | nih.gov |

Note: The product in this specific example is a regioisomer of the main subject.

Functionalization of Pre-formed Isoxazole Rings

An alternative strategy to direct synthesis is the modification of an existing, suitably substituted isoxazole ring. nih.gov This approach allows for the introduction of the hydroxymethyl group at the 3-position of a pre-formed 5-phenylisoxazole scaffold.

This can be achieved through various functional group transformations. nih.govmasterorganicchemistry.com For instance, if a 5-phenylisoxazole-3-carboxylic acid or its ester derivative is available, it can be reduced to the corresponding primary alcohol, this compound. Standard reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes are typically employed for such transformations. The chemoselectivity of these reducing agents is crucial to avoid unwanted reactions with the isoxazole ring itself. nih.gov

Another potential route involves the functionalization of a C-H bond at the 3-position of 5-phenylisoxazole. While direct C-H activation and subsequent hydroxymethylation can be challenging, it represents a modern and atom-economical approach. nih.gov

A documented synthesis of (3-(trifluoromethyl)isoxazol-5-yl)methanol, an analogue, was achieved by reacting a trifluoromethylated precursor with propargyl alcohol. rsc.org This highlights that the functional handle for creating the alcohol can be introduced during the cycloaddition step that forms the isoxazole ring. rsc.org

Parallel Synthesizer Techniques for Functionalized Heterocycles

The demand for libraries of structurally diverse compounds for drug discovery and materials science has driven the development of high-throughput and parallel synthesis techniques. nih.govdurham.ac.uk These methods allow for the rapid preparation of numerous derivatives, including functionalized heterocycles like isoxazoles. nih.govresearchgate.net

Parallel synthesizers, often coupled with microwave assistance, can significantly accelerate reaction times and improve yields for reactions such as the 1,3-dipolar cycloadditions used to form isoxazole rings. nih.govrasayanjournal.co.in By employing a matrix of reaction vessels, a variety of substituted benzaldehydes and alkynes could be reacted simultaneously to generate a library of phenylisoxazole derivatives. nih.gov

Solid-phase synthesis is another powerful technique amenable to parallel formats. researchgate.net An alkyne can be attached to a solid support and then reacted with a solution of in situ generated nitrile oxide. nih.gov After the cycloaddition, the desired isoxazole product is cleaved from the resin. nih.gov This approach simplifies purification and allows for the automated synthesis of a large number of compounds. durham.ac.ukresearchgate.net Flow chemistry techniques also offer a scalable and automated platform for the synthesis of heterocycles, where reagents are pumped through heated coils to promote ring formation. durham.ac.uk

These high-throughput methods are particularly well-suited for structure-activity relationship (SAR) studies, where the systematic modification of different parts of the this compound scaffold can be explored efficiently. nih.gov

Chemical Reactivity and Transformations of 5 Phenylisoxazol 3 Yl Methanol

Reactions Involving the Hydroxyl Group

The hydroxyl group of (5-Phenylisoxazol-3-yl)methanol is the primary center of its reactivity, allowing for its conversion into ethers, halides, and esters. These transformations are fundamental in modifying the compound's properties and for its incorporation into more complex molecular structures.

Derivatization to Alkyl and Aryl Ethers

The synthesis of alkyl and aryl ethers from this compound can be achieved through established methodologies such as the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis provides a reliable route to ethers. This reaction involves the initial conversion of this compound to its corresponding chloromethyl derivative, 3-(chloromethyl)-5-phenylisoxazole (B76759). This intermediate is then reacted with substituted phenols to yield the desired 3-aryloxymethyl-5-phenylisoxazoles. researchgate.net For instance, the alkylation of methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate with 3-(chloromethyl)-5-phenylisoxazole in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) produces methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylate. researchgate.net It has been noted that this alkylation proceeds more slowly and with a lower yield (51%) compared to similar reactions with other chloromethylated heterocycles. researchgate.net

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

| 3-(Chloromethyl)-5-phenylisoxazole | Substituted Phenols | - | 3-Aryloxymethyl-5-phenylisoxazoles | - |

| 3-(Chloromethyl)-5-phenylisoxazole | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate | K₂CO₃, DMF | Methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylate | 51% researchgate.net |

The Mitsunobu reaction offers a powerful and versatile method for converting alcohols into a wide array of functional groups, including esters, with an inversion of stereochemistry. wikipedia.org This reaction is carried out using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmdpi.com The reaction proceeds by the activation of the hydroxyl group by the phosphine, creating a good leaving group that is subsequently displaced by a nucleophile in an SN2 manner. wikipedia.org While broadly applicable, the success of the Mitsunobu reaction can be influenced by the acidity of the nucleophile and steric factors. wikipedia.org This reaction is instrumental in the synthesis of complex natural products. mdpi.com

| Alcohol | Nucleophile | Reagents | Product | Key Feature |

| This compound | Carboxylic Acid | PPh₃, DEAD or DIAD | Corresponding Ester | Inversion of stereochemistry wikipedia.org |

Conversion to Halogenated Derivatives (e.g., 3-(Chloromethyl)-5-phenylisoxazole via Thionyl Chloride)

The hydroxyl group of this compound can be readily replaced by a halogen, most commonly chlorine, to form 3-(chloromethyl)-5-phenylisoxazole. This transformation is typically achieved by reacting the alcohol with thionyl chloride (SOCl₂). researchgate.net This chloromethyl derivative is a versatile intermediate for further synthetic modifications. researchgate.net The use of thionyl chloride for converting alcohols and carboxylic acids to their corresponding chlorides is a common practice in organic synthesis. researchgate.netreddit.comgoogle.comgoogle.comfluorine1.ru

| Reactant | Reagent | Product |

| This compound | Thionyl Chloride (SOCl₂) | 3-(Chloromethyl)-5-phenylisoxazole researchgate.net |

Nucleophilic Substitutions on Chloromethyl Derivatives (e.g., with Thiolates, Morpholine)

The chlorine atom in 3-(chloromethyl)-5-phenylisoxazole is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups. For example, treatment with sodium phenylthiolate, sodium benzylthiolate, or sodium furfurylthiolate in methanol (B129727) leads to the corresponding thioethers. researchgate.net Similarly, reaction with morpholine (B109124) results in the formation of the morpholine-substituted derivative. researchgate.net These reactions demonstrate the utility of the chloromethyl intermediate in constructing a library of compounds with diverse functionalities.

| Reactant | Nucleophile | Solvent | Product |

| 3-(Chloromethyl)-5-phenylisoxazole | Sodium Phenylthiolate | Methanol | Phenyl( (5-phenylisoxazol-3-yl)methyl)sulfane researchgate.net |

| 3-(Chloromethyl)-5-phenylisoxazole | Sodium Benzylthiolate | Methanol | Benzyl( (5-phenylisoxazol-3-yl)methyl)sulfane researchgate.net |

| 3-(Chloromethyl)-5-phenylisoxazole | Sodium Furfurylthiolate | Methanol | Furfuryl( (5-phenylisoxazol-3-yl)methyl)sulfane researchgate.net |

| 3-(Chloromethyl)-5-phenylisoxazole | Morpholine | Methanol | 4-((5-Phenylisoxazol-3-yl)methyl)morpholine researchgate.net |

Esterification and Other Protecting Group Strategies

The hydroxyl group of this compound can be converted to esters through esterification with carboxylic acids. This not only serves as a method for derivatization but also as a strategy for protecting the hydroxyl group during multi-step syntheses. scirp.org A variety of protecting groups are available for alcohols, including acetyl (Ac), benzyl (B1604629) (Bn), and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). libretexts.orgmasterorganicchemistry.com The choice of protecting group depends on its stability under different reaction conditions. For instance, some protecting groups are sensitive to acidic conditions, while others are stable. scirp.org The strategic use of protecting groups is crucial in the total synthesis of complex molecules. scirp.orglibretexts.org

| Protecting Group | Abbreviation | Removal Conditions |

| Acetyl | Ac | Acid or base libretexts.org |

| Benzyl | Bn | Hydrogenolysis libretexts.org |

| Methoxymethyl ether | MOM | Acid libretexts.orgmasterorganicchemistry.com |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) or acid masterorganicchemistry.com |

| Tetrahydropyranyl | THP | Acid masterorganicchemistry.com |

The chemical behavior of this compound is dictated by its three main components: the hydroxymethyl group, the isoxazole (B147169) ring, and the phenyl ring. This section details the transformations involving the isoxazole and phenyl rings.

Reactions Involving the Isoxazole Ring

The isoxazole ring is a five-membered heterocycle that, while aromatic, possesses unique reactivity due to the presence of a weak N-O bond. researchgate.netsphinxsai.com This inherent characteristic makes it susceptible to various transformations, particularly ring-opening reactions.

A hallmark of the isoxazole ring's reactivity is its propensity to undergo cleavage at the nitrogen-oxygen bond. This bond is the weakest link in the heterocyclic system and can be broken under various conditions, most notably reductive cleavage. This transformation is a powerful tool in organic synthesis as it unmasks a β-hydroxy vinyl oxime functionality, which can then be converted into other useful structures like β-hydroxy ketones or enaminones.

While specific studies on the ring-opening of this compound are not extensively documented, the general mechanism involves the use of reducing agents. Catalytic hydrogenation is a common method, where hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C) or Raney nickel leads to the scission of the N-O bond.

Table 1: General Conditions for Isoxazole Ring Opening

| Reagent/Condition | Intermediate Product | Final Product (after hydrolysis) |

| H₂ / Raney Ni | β-Hydroxy imine | β-Hydroxy ketone |

| H₂ / Pd-C | β-Hydroxy imine | β-Hydroxy ketone |

| Na/NH₃ (Birch reduction) | Enaminone | 1,3-Diketone (if oxidized) |

| Mo(CO)₆ | Nitrile | Varies |

This reactivity allows isoxazoles to serve as synthetic equivalents (synthons) for 1,3-dicarbonyl compounds, providing a strategic advantage in the construction of complex molecules.

Functionalization of the Isoxazole Core

Introducing new functional groups to the isoxazole ring can be challenging due to the ring's sensitivity to harsh acidic or basic conditions. researchgate.net Consequently, transition-metal-catalyzed methods have become instrumental in achieving these transformations. researchgate.net

Directed C-H activation is a sophisticated strategy for functionalizing heterocycles with high regioselectivity. researchgate.net In the context of isoxazoles, existing substituents can direct a metal catalyst to a specific C-H bond. For a molecule like this compound, the hydroxymethyl group at the 3-position or the phenyl group at the 5-position could potentially direct functionalization to the C4 position of the isoxazole ring.

Rhodium(III)-catalyzed C-H activation, for instance, has been used for the direct alkynylation of isoxazoles. researchgate.net While a direct example for this compound is not prominent, the principle can be applied. The reaction typically involves a directing group on the isoxazole that coordinates to the metal center, bringing the catalyst into proximity with the target C-H bond for activation and subsequent coupling with a reaction partner, such as an alkyne. researchgate.net

Formation of Fused Heterocycles

The isoxazole moiety is a valuable building block for constructing more complex, fused heterocyclic systems. mdpi.comnanobioletters.com These reactions often leverage the reactivity of substituents on the isoxazole ring. For example, derivatives of this compound can be modified to participate in condensation and cyclization reactions.

A relevant study demonstrates the synthesis of novel isoxazole-fused benzodiazepines. tandfonline.comtandfonline.com In this work, a related compound, 3-aryl-5-chloro-4-formylisoxazole, undergoes condensation with ortho-phenylenediamine. The reaction proceeds through the formation of a Schiff base intermediate. Subsequent intramolecular nucleophilic attack of the second amino group onto the isoxazole ring, followed by dehydrochlorination, results in the formation of a seven-membered benzodiazepine (B76468) ring fused to the isoxazole core. tandfonline.comtandfonline.com

This strategy highlights how functionalized phenylisoxazoles can serve as precursors to complex heterocyclic structures with potential applications in medicinal chemistry. mdpi.comtandfonline.com

Table 2: Example of Fused Heterocycle Formation from an Isoxazole Precursor

| Isoxazole Reactant | Reagent | Product | Reference |

| 3-Aryl-5-chloro-4-formylisoxazole | o-Phenylenediamine | Isoxazolo-[5,4-b]-benzodiazepine | tandfonline.com, tandfonline.com |

Reactions Involving the Phenyl Ring

The phenyl group attached at the 5-position of the isoxazole ring can undergo reactions typical of aromatic compounds.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. organicchemistrytutor.commasterorganicchemistry.com The rate and regioselectivity of this substitution are governed by the electronic properties of the substituents already present on the ring. researchgate.netmasterorganicchemistry.com

The isoxazol-5-yl group is generally considered to be an electron-withdrawing substituent due to the electronegativity of the nitrogen and oxygen atoms. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, meaning the reactions are slower compared to benzene. masterorganicchemistry.com They also act as meta-directors.

Therefore, when this compound undergoes electrophilic aromatic substitution, the incoming electrophile is expected to add to the meta position of the phenyl ring.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | (5-(3-Nitrophenyl)isoxazol-3-yl)methanol |

| Bromination | Br₂, FeBr₃ | (5-(3-Bromophenyl)isoxazol-3-yl)methanol |

| Sulfonation | Fuming H₂SO₄ | 3-(3-(Hydroxymethyl)isoxazol-5-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-(3-(Hydroxymethyl)isoxazol-5-yl)phenyl)ethan-1-one (with R=CH₃) |

These reactions proceed via a standard two-step mechanism: the aromatic ring attacks the strong electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comkhanacademy.org

Biological Activities and Medicinal Chemistry Applications of 5 Phenylisoxazol 3 Yl Methanol Derivatives

Broad Spectrum Biological Activities of Isoxazole (B147169) Derivatives

Isoxazole derivatives are recognized for their wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov The versatility of the isoxazole ring allows for structural modifications that can fine-tune its biological activity, making it a valuable template for drug discovery. nih.gov The stability of the ring system permits various chemical transformations, while the inherent weakness of the nitrogen-oxygen bond allows for controlled cleavage when necessary, adding to its utility as a synthetic intermediate. ijrrjournal.com

Derivatives built upon the isoxazole framework have demonstrated significant potential as anticancer and antiproliferative agents. mdpi.combiolmolchem.com Research has explored their efficacy against various cancer types, revealing mechanisms that can lead to the inhibition of tumor growth and the induction of cancer cell death.

A primary mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain novel synthetic isoxazole derivatives can trigger both early and late-stage apoptosis in cancer cells. nih.gov For instance, an isoxazole derivative of usnic acid was found to induce an endoplasmic reticulum (ER) stress response in breast cancer cells, which subsequently led to cell death exhibiting features of both apoptosis and paraptosis. nih.gov This ER stress was initiated by the release of calcium ions through IP3R channels. nih.gov The pro-apoptotic activity of these compounds underscores their potential for development into drugs that can selectively eliminate cancerous cells. nih.gov

The anticancer activity of isoxazole derivatives has been documented against a panel of human cancer cell lines. For example, novel quinazolinone derivatives substituted with a 3-phenyl-isoxazol-5-yl group have shown antineoplastic activity against human Burkitt's lymphoma (Raji), chronic myelogenous leukemia (K-562), and histiocytic lymphoma (U937) cell lines, with IC50 values in the micromolar range. nih.gov Furthermore, newly synthesized isoxazole derivatives have demonstrated significant anticancer potential against prostate cancer (PC3) cell lines when compared to normal human embryonic kidney (HEK) cell lines. icm.edu.pl Other studies have reported the antiproliferative effects of isoxazole derivatives on glioblastoma (U87) and breast cancer (MCF7) cell lines. researchgate.netrsc.org The cytotoxic effects of some isoxazole derivatives on HeLa cells have also been evaluated, often in the context of screening for selective antifungal agents with minimal impact on human cells. mdpi.comnih.gov

Table 1: Anticancer Activity of Selected Isoxazole Derivatives Against Various Cancer Cell Lines

| Derivative Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 3-(3-phenyl-isoxazol-5-yl) substituted 4(3H)-quinazolinones | Raji, K-562, U937 | Antineoplastic activity (IC50: 16-30 µM) | nih.gov |

| Novel isoxazole derivatives | PC3 | Significant anticancer potential | icm.edu.pl |

| 4,5-diarylisoxazole scaffold | U-87MG | Inhibition of proliferation | researchgate.net |

| Benzimidazole-conjugated isoxazole | MCF-7 | Antiproliferative effects | rsc.org |

| Isoxazole-based heterocycles | HeLa | Evaluated for cytotoxicity | mdpi.comnih.gov |

A key molecular target for some isoxazole derivatives is the enzyme family of histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer. nih.gov Specifically, 3-hydroxy-isoxazole derivatives have been identified as novel inhibitors of HDAC6, a specific isoform that deacetylates non-histone proteins like tubulin. nih.govtandfonline.com By inhibiting HDAC6, these compounds can lead to an increase in α-tubulin acetylation, which in turn can arrest cell proliferation, particularly in prostate cancer cells. nih.gov The isoxazole moiety can act as a zinc-binding group (ZBG), which is a critical feature for HDAC inhibition. nih.govnih.gov Research has also shown that isoxazole derivatives can inhibit Heat Shock Protein 90 (HSP90), another important target in cancer therapy. researchgate.net

The isoxazole nucleus is a core component of several clinically used antimicrobial agents, and novel derivatives continue to be explored for their efficacy against a wide range of pathogenic microbes. nih.govnih.gov These compounds have shown promise as both antibacterial and antifungal agents.

A variety of isoxazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. For instance, a series of novel benzofuran-isoxazole hybrid molecules demonstrated significant antibacterial and antifungal activity. niscpr.res.innih.gov Similarly, isoxazole-containing chalcones and their corresponding dihydropyrazole derivatives have shown potent antimicrobial effects. nih.govuvic.ca

Isoxazole derivatives have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. scientifictemper.com Studies have reported the efficacy of these compounds against pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative bacteria). nih.govscientifictemper.com For example, some novel N3, N5-di(substituted)isoxazole-3,5-diamine derivatives exhibited potent activity against both E. coli and S. aureus, in some cases surpassing the activity of the standard drug ciprofloxacin. semanticscholar.org Additionally, certain isoxazole derivatives have shown noteworthy to moderate effects against Bacillus cereus. researchgate.net The introduction of specific substituents, such as a thiophene (B33073) moiety, onto the isoxazole ring has been observed to enhance antimicrobial activity. nih.gov

Table 2: Antibacterial Spectrum of Selected Isoxazole Derivatives

| Bacterial Strain | Gram Stain | Activity of Isoxazole Derivatives | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Negative | Inhibited by various derivatives | nih.gov |

| Staphylococcus aureus | Positive | Inhibited by various derivatives | scientifictemper.com |

| Escherichia coli | Negative | Potent inhibition by some derivatives, surpassing standard drugs | semanticscholar.org |

| Bacillus cereus | Positive | Noteworthy to moderate inhibitory effects | researchgate.net |

Anti-inflammatory and Analgesic Properties

Derivatives of the isoxazole core structure have demonstrated notable anti-inflammatory and analgesic activities. Certain isoxazole derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov For instance, a series of isoxazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema assay in mice. nih.gov One of the most potent compounds in this group, N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine, exhibited a 51% inhibition of paw edema, a level of activity comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, Diclofenac, and Indomethacin. nih.gov

In addition to COX inhibition, some isoxazole derivatives exert their anti-inflammatory effects by inhibiting lipoxygenase (LOX). The overproduction of leukotrienes and prostaglandins, products of the LOX and COX pathways respectively, can contribute to tumor growth by promoting the formation of new blood vessels. nih.gov The compound 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole has shown significant inhibitory activity against both LOX and COX-2. nih.gov Furthermore, 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential leukotriene synthesis inhibitors, highlighting another avenue for the anti-inflammatory action of isoxazole derivatives. nih.gov

Table 1: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound | Assay | Result | Reference |

|---|---|---|---|

| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | Carrageenan-induced paw edema in mice | 51% inhibition | nih.gov |

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | LOX and COX-2 inhibition | Significant inhibitory activity | nih.gov |

Neuroprotective and Central Nervous System (CNS) Activities

(5-Phenylisoxazol-3-yl)methanol derivatives have been investigated for a range of effects on the central nervous system, demonstrating potential as neuroprotective agents through various mechanisms.

The GABA receptor (GABAR) is a key target for therapeutic agents aimed at modulating neuronal inhibition in the CNS. While muscimol, a well-known isoxazole derivative, is a potent agonist at GABARs, not all isoxazole derivatives share this activity. nih.gov A study of 4,5-disubstituted 3-isoxazolols, which are structurally related to muscimol, found that these compounds did not act as agonists but rather as competitive antagonists at housefly GABARs. nih.gov Specifically, the introduction of a bicyclic aromatic group at the 4-position and a carbamoyl (B1232498) group at the 5-position of the isoxazole ring led to compounds with significant antagonistic activity. nih.gov For example, 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol displayed competitive antagonism with IC50 values in the low micromolar range across different splice variants of the housefly GABAR. nih.gov This suggests that the isoxazole scaffold can be modified to produce compounds that either activate or block GABARs, offering a versatile platform for drug design.

Excitatory amino acid transporters (EAATs) play a crucial role in maintaining low extracellular glutamate (B1630785) concentrations, thereby preventing excitotoxicity. Certain isoxazole derivatives have been identified as selective inhibitors of these transporters. ku.dkresearchgate.net The compounds (+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid (HIP-A) and (+/-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid (HIP-B) are potent and selective inhibitors of EAATs. ku.dkresearchgate.net Further investigation revealed that the active isomers are (-)-HIP-A and (+)-HIP-B. ku.dkresearchgate.net

A remarkable property of (-)-HIP-A is its ability to inhibit the reverse transport of glutamate (glutamate release) at concentrations significantly lower than those required to inhibit glutamate uptake. ku.dkresearchgate.net This selective inhibition of glutamate release is thought to be responsible for the neuroprotective effects observed with (-)-HIP-A under ischemic conditions in organotypic rat hippocampal slices and mixed mouse brain cortical cultures. ku.dkresearchgate.net This finding suggests that targeting the reverse transport of glutamate with isoxazole derivatives could be a novel strategy for neuroprotection. ku.dk

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are important targets in the treatment of neurodegenerative and psychiatric disorders. nih.gov Several studies have highlighted the potential of isoxazole derivatives as MAO inhibitors. A series of 3,5-diaryl-4,5-dihydroisoxazoles were synthesized and found to be potent and selective inhibitors of MAO-B, with some compounds exhibiting activity in the nanomolar range. nih.gov The stereochemistry of these compounds was found to be crucial, with an enantioselective effect observed against the MAO-B isoform. nih.gov

Another study on 2,1-benzisoxazole derivatives also identified specific inhibitors of MAO-B. nih.gov The most potent compounds in this series were 7a (IC50 = 0.017 µM) and 7b (IC50 = 0.098 µM). nih.gov Similarly, 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to inhibit MAO-B with an IC50 value of 3.47 μM. mdpi.com The development of selective MAO-B inhibitors is of particular interest for the treatment of Parkinson's disease, as they can help to preserve dopamine (B1211576) levels in the brain. mdpi.comresearchgate.net

Table 2: MAO-B Inhibitory Activity of Isoxazole Derivatives

| Compound/Series | IC50 Value | Selectivity | Reference |

|---|---|---|---|

| 3,5-Diaryl-4,5-dihydroisoxazoles | Nanomolar range | Selective for MAO-B | nih.gov |

| 2,1-benzisoxazole derivative 7a | 0.017 µM | Specific for MAO-B | nih.gov |

| 2,1-benzisoxazole derivative 7b | 0.098 µM | Specific for MAO-B | nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 3.47 µM | More potent for MAO-B than MAO-A | mdpi.com |

Antiviral Applications (e.g., Zika Virus)

The emergence of viral diseases with pandemic potential, such as Zika virus (ZIKV), has spurred the search for novel antiviral agents. nih.gov Isoxazole-based small molecules have emerged as a promising class of compounds in this area. In a study focused on developing therapeutics for ZIKV, a series of isoxazole derivatives were synthesized and evaluated for their antiviral activity. nih.gov Among these, compound 7l was identified as a particularly potent candidate, demonstrating strong antiviral activity against ZIKV strains and an improved safety profile in vitro. nih.gov The identification of 7l underscores the potential for developing isoxazole-based compounds as effective treatments for ZIKV infections. nih.gov

Antioxidant Properties

In addition to their other biological activities, some isoxazole derivatives have been found to possess antioxidant properties. This is particularly relevant for neurodegenerative diseases, where oxidative stress is a key pathological feature. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives, which also act as MAO-B inhibitors, were evaluated for their antioxidant capacity. semanticscholar.org The representative compound 3h from this series not only showed potent MAO-B inhibitory activity but also exhibited excellent antioxidant effects, as measured by the oxygen radical absorbance capacity (ORAC) assay, with a value of 2.27 Trolox equivalents. semanticscholar.org This dual activity of MAO-B inhibition and antioxidation makes such compounds highly promising multifunctional agents for the treatment of neurodegenerative disorders like Parkinson's disease. semanticscholar.org

Anti-diabetic Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for novel anti-diabetic agents. researchgate.netnih.gov Research has particularly focused on their ability to inhibit key enzymes involved in carbohydrate metabolism and to modulate nuclear receptors that regulate glucose homeostasis.

One of the primary mechanisms explored is the inhibition of α-amylase, an enzyme that breaks down complex carbohydrates into simple sugars. researchgate.net Flavonoid-based isoxazole derivatives, for instance, have been identified as valuable scaffolds for developing α-amylase inhibitors. researchgate.net Studies have shown that certain semi-synthesized flavonoid isoxazole derivatives can significantly inhibit α-amylase, with the potency of this inhibition being influenced by the nature and position of substituents on the phenyl group attached to the isoxazole ring. researchgate.net For example, halogenated compounds at the para position of the phenyl ring have demonstrated significant α-amylase inhibition. researchgate.net

Further investigations into flavonoid-isoxazole hybrids have highlighted their potential to not only inhibit α-amylase but also to enhance glucose uptake in insulin-resistant cells. researchgate.net Specifically, trifluoromethylated flavonoid-based isoxazoles have been synthesized and evaluated for their anti-diabetic properties. nih.gov These compounds have shown promising α-amylase inhibitory activity, suggesting their utility as anti-diabetic and anti-obesity agents. nih.gov The molecular mechanism for some isoxazole derivatives is thought to involve the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.net

Beyond enzyme inhibition, isoxazole derivatives have been developed as agonists for peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid and glucose metabolism. nih.gov PPARs, particularly PPARα, PPARγ, and PPARδ, are well-established targets for anti-diabetic drugs. nih.govresearchgate.net While some PPAR agonists have faced challenges due to side effects associated with PPARγ activation, research has focused on developing dual PPARα/δ agonists or selective PPARγ partial agonists to achieve a better safety profile. nih.govnih.govmdpi.com Isoxazole-based compounds have been successfully designed as potent and selective PPARδ agonists and as dual PPARα/δ agonists, demonstrating the versatility of this scaffold in targeting these nuclear receptors. researchgate.netnih.gov The acidic head group, a hydrophobic tail, and a linker are typical structural features of PPAR agonists, and the isoxazole ring can be a key component of this architecture. nih.gov

The farnesoid X receptor (FXR), another nuclear receptor involved in glucose and lipid metabolism, has also been targeted by isoxazole derivatives. nih.gov Activation of FXR is considered a valid therapeutic strategy for metabolic diseases. nih.gov Researchers have successfully identified novel isoxazole-based FXR agonists with nanomolar potency, which have shown efficacy in preclinical models of liver disease, a common comorbidity of diabetes. nih.gov

Table 1: Anti-diabetic Activity of Selected Isoxazole Derivatives

| Compound Class | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Flavonoid-isoxazole derivatives | α-amylase inhibition | Significant inhibition of α-amylase enzyme | researchgate.net |

| Trifluoromethylated flavonoid-based isoxazoles | α-amylase inhibition | Promising α-amylase inhibitory activity | nih.gov |

| Kaempferol-isoxazole derivatives | AMPK/PEPCK/G6Pase pathway | Potential activation of the pathway | researchgate.net |

| 3,4,5-Trisubstituted isoxazoles | PPARδ agonism | Potent and selective PPARδ agonists | researchgate.net |

| Benzimidazole-based isoxazoles | Dual PPARα/δ agonism | Alleviates hepatic steatosis, inflammation, and fibrosis | nih.gov |

| Trisubstituted isoxazoles | FXR agonism | Nanomolar potency in transactivation and SRC-1 recruitment assays | nih.gov |

Immunomodulatory and Anticonvulsant Properties

The versatility of the isoxazole scaffold extends to the central nervous system and the immune system, with derivatives showing significant potential as both immunomodulatory and anticonvulsant agents.

Immunomodulatory Activity

Isoxazole derivatives have been identified as potent regulators of immune functions. nih.gov A notable example is Leflunomide, an isoxazole-based drug used in the treatment of rheumatoid arthritis. researchgate.net The immunoregulatory actions of various isoxazole derivatives have been documented in several studies. For instance, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have shown differential effects on the proliferative response of peripheral blood mononuclear cells (PBMC) to phytohaemagglutinin (PHA) and on lipopolysaccharide (LPS)-induced cytokine production. nih.gov The specific effects, whether stimulatory or inhibitory, were found to be highly dependent on the substituents on the phenyl ring. nih.gov

Other studies have explored derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, which exhibited modulatory effects on T-cell subsets and B-cell levels in lymphoid organs and enhanced antibody production in mice. nih.gov These findings suggest their potential application in treating autoimmune diseases or as vaccine adjuvants. nih.gov Furthermore, certain isoxazole derivatives have demonstrated the ability to suppress inflammatory responses in various preclinical models, such as carrageenan-induced pleurisy and collagen-induced arthritis, by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Anticonvulsant Properties

The isoxazole nucleus is a key feature in several compounds with anticonvulsant activity. researchgate.netnih.gov Zonisamide is a marketed anticonvulsant drug that contains an isoxazole ring. researchgate.net Research has led to the development of novel benzo[d]isoxazole derivatives that exhibit potent anticonvulsant effects by selectively blocking voltage-gated sodium channels, particularly NaV1.1. acs.orgacs.org In preclinical studies, these compounds provided significant protection against maximal electroshock (MES)-induced seizures. acs.orgacs.org

Investigations into other isoxazole derivatives, such as those derived from the condensation of cyclic 1,3-diketo esters with aminoisoxazoles, have also yielded potent anti-MES analogues. nih.gov Some of these compounds showed a high protective index, indicating a favorable separation between their effective and toxic doses. nih.gov The mechanism of action for some of these anticonvulsant isoxazoles is not fully understood, as they did not show activity in sodium channel binding studies or against seizures induced by pentylenetetrazol, bicuculline, or picrotoxin, suggesting a novel mechanism. nih.gov Microwave-assisted synthesis has been employed as a green chemistry approach to develop new isoxazole derivatives that have shown promising antiepileptic activity in comparison to standard drugs like Phenytoin. benthamdirect.com

Table 2: Immunomodulatory and Anticonvulsant Activities of Isoxazole Derivatives

| Activity | Compound Class/Derivative | Mechanism/Model | Observed Effect | Reference |

|---|---|---|---|---|

| Immunomodulatory | Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid | PBMC proliferation, cytokine production | Differential stimulatory or inhibitory effects | nih.gov |

| Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | T-cell and B-cell modulation | Potential for treating autoimmune diseases | nih.gov | |

| VGX-1027 | Carrageenan-induced pleurisy, collagen-induced arthritis | Suppression of TNF-α, IL-1β | nih.gov | |

| Anticonvulsant | Benzo[d]isoxazole derivatives | Selective NaV1.1 channel blocking | High protection against MES-induced seizures | acs.orgacs.org |

| Enaminones from aminoisoxazoles | MES model | Potent anti-MES activity with high protective index | nih.gov | |

| Chalcone-derived isoxazoles | Antiepileptic evaluation | Promising activity compared to Phenytoin | benthamdirect.com |

Structure-Activity Relationship (SAR) Studies

The biological activities of this compound derivatives are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how modifications to the molecular scaffold influence their pharmacological profiles and for guiding the design of more potent and selective therapeutic agents. researchgate.net

Influence of Substituent Position and Nature on Biological Activity

The position and chemical nature of substituents on both the phenyl and isoxazole rings play a pivotal role in determining the biological activity of these derivatives. nih.gov Research has consistently shown that even minor structural alterations can lead to significant changes in potency and selectivity. nih.gov

For instance, in the context of anti-diabetic activity, the inhibitory effect of flavonoid-isoxazole hybrids on α-amylase is significantly influenced by the substituents on the phenyl group. researchgate.net Halogen atoms (e.g., chloro, bromo, fluoro) at the para-position of the phenyl ring attached to the isoxazole were found to confer significant α-amylase inhibitory activity. researchgate.net Similarly, for sPLA₂ inhibitors with an isoxazole core, the presence of electron-withdrawing groups like fluorine or trifluoromethyl on the phenyl ring resulted in excellent inhibitory activities. nih.gov

In the realm of immunomodulatory agents, SAR studies of 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives revealed that the stimulatory or inhibitory effects on immune cells were strongly dependent on the location and nature of substituents in the phenyl ring. nih.gov Likewise, for anticonvulsant activity, SAR studies on a series of enaminones derived from aminoisoxazoles helped in identifying the most potent analogues. nih.gov

SAR is also critical in the development of receptor-targeted agents. For trisubstituted isoxazoles designed as RORγt inverse agonists, explorations around the C-4 and C-5 positions of the isoxazole ring were essential to improve potency and selectivity. dundee.ac.uk The presence of a hydrogen bond-donating N-heterocycle at the C-5 position, for example, significantly increased potency by forming an additional polar interaction with the target receptor. dundee.ac.uk

Optimization of Pharmacological Properties Through Structural Modifications

The insights gained from SAR studies are instrumental in the optimization of the pharmacological properties of this compound derivatives. nih.gov This involves a process of rational drug design where structural modifications are made to enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity. nih.govrsc.org

The isoxazole ring itself is often incorporated into molecules to improve their drug-like properties. nih.gov It can enhance biological activity, pharmacological efficiency, and drug selectivity. nih.gov For example, in the development of novel FXR agonists, researchers elaborated on the structure of a known agonist, GW4064, by introducing several modifications on the oxymethylene group at C-4 of the isoxazole core while maintaining other key structural features. nih.gov This strategy led to the identification of new isoxazole derivatives with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potent FXR agonistic activity. nih.gov

The optimization process often involves creating focused libraries of compounds with systematic variations. For RORγt inverse agonists, a focused library of C-5 derivatives was designed and synthesized based on a core scaffold identified through its high potency and the availability of a co-crystal structure, which provided a structural basis for further modifications. dundee.ac.uk This structure-based design approach is a powerful tool for optimizing ligand-target interactions.